molecular formula C20H22N2O B1381052 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole CAS No. 1803610-11-8

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Cat. No.: B1381052
CAS No.: 1803610-11-8
M. Wt: 306.4 g/mol
InChI Key: WRPBVHRBSOYRKF-UHFFFAOYSA-N
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Description

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzylmorpholine moiety attached to an indole ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole typically involves the following steps:

    Formation of the Benzylmorpholine Moiety: This step involves the reaction of benzylamine with morpholine under specific conditions to form the benzylmorpholine intermediate.

    Attachment to the Indole Ring: The benzylmorpholine intermediate is then reacted with an indole derivative through a series of steps that may include alkylation, cyclization, and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole
  • 4-benzyl-3-(indolin-3-ylmethyl)morpholine

Uniqueness

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

4-benzyl-3-(1H-indol-3-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,13,18,21H,10-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPBVHRBSOYRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
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3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
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3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
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3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
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3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
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3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

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